GSK962
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK962 involves the formation of a pyrazole ring and subsequent functionalization. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.
Functionalization: The pyrazole ring is then functionalized with a phenyl group and a dimethylpropanone moiety.
The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over reaction parameters.
Purification: Involves crystallization and chromatography to achieve the desired purity levels.
Quality control: Ensures that the final product meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions
GSK962 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
GSK962 is widely used in scientific research, particularly in the following areas:
Chemistry: As a control compound in studies involving RIPK1 inhibitors.
Biology: Used to confirm the on-target effects of GSK963 in cellular assays.
Medicine: Investigated for its potential role in modulating necroptosis, a form of programmed cell death.
Industry: Utilized in the development of new therapeutic agents targeting RIPK1
Mechanism of Action
GSK962 acts as an inactive enantiomer of GSK963. It does not inhibit RIPK1 but serves as a control to confirm the specificity of GSK963’s effects. The molecular target of GSK963 is RIPK1, and this compound helps in distinguishing the on-target effects from off-target effects in experimental setups .
Comparison with Similar Compounds
Similar Compounds
GSK963: The active enantiomer of GSK962, a potent and selective RIPK1 inhibitor.
GSK2795039: Another RIPK1 inhibitor with a different chemical structure.
Uniqueness
This compound is unique due to its role as an inactive control compound. Unlike other RIPK1 inhibitors, it does not exert any inhibitory effects, making it invaluable for confirming the specificity of other compounds’ actions .
Biological Activity
GSK962 is a compound developed by GlaxoSmithKline (GSK) that serves as an enantiomer of GSK963, which is a known inhibitor of receptor-interacting protein kinase 1 (RIPK1). While GSK963 has demonstrated significant biological activity in inhibiting RIPK1 and impacting cell death pathways, this compound has been characterized as an inactive enantiomer , meaning it does not exhibit the same biological effects as its counterpart.
This compound's biological inactivity is notable in studies involving cell death mechanisms. For instance, research indicates that this compound does not block cell death induced by Yersinia pestis, unlike GSK963, which effectively inhibits RIPK1-mediated pathways that lead to necroptosis and apoptosis. This distinction highlights the importance of stereochemistry in the biological activity of kinase inhibitors .
Comparative Studies
The following table summarizes key findings related to the biological activities of this compound compared to its active counterpart, GSK963:
Compound | Biological Activity | Effect on Cell Death | Mechanism |
---|---|---|---|
This compound | Inactive | No inhibition | Does not affect RIPK1 |
GSK963 | Active | Inhibition observed | Blocks RIPK1, prevents necroptosis and apoptosis |
Research Findings
Research has shown that while GSK963 can inhibit the activation of caspase-8 and reduce cell death in various models, this compound does not exhibit these properties. For example, in experiments with human neutrophils exposed to community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA), the use of GSK963 resulted in significant changes in cell viability and death pathways, whereas treatments with this compound did not lead to any observable effects .
Case Study: Inhibition of RIPK1
A notable case study involved the administration of various RIPK1 inhibitors, including both GSK963 and this compound. The study aimed to elucidate the role of RIPK1 in inflammatory responses and cell death mechanisms. The results indicated that only GSK963 effectively reduced inflammatory cytokine release and cell death rates in macrophage models. In contrast, this compound did not alter these outcomes, reinforcing its classification as an inactive compound .
Implications for Future Research
The differentiation between the active and inactive enantiomers underscores the need for careful selection of compounds in therapeutic contexts. Further studies are warranted to explore potential applications or modifications to this compound that might enhance its activity or uncover new pathways for intervention.
Properties
IUPAC Name |
2,2-dimethyl-1-[(3R)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQVSLWJBLPTMD-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N1[C@H](CC=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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